tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
Description
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate (CAS 2349707-84-0) is a chiral carbamate derivative with the molecular formula C₁₃H₁₉N₂O₂F and a molecular weight of 254.3 g/mol . It features a tert-butyl carbamate group attached to a (1S)-configured ethyl chain linked to a 5-amino-2-fluorophenyl ring. This compound is categorized as a fluorinated building block, commonly used in pharmaceutical and agrochemical research due to its stereochemical precision and functional handles (e.g., amino and fluorine groups) for further derivatization .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSWRYYYNFEAJO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) protecting group. The process can be summarized as follows:
Starting Material: The synthesis begins with the appropriate fluoro-substituted aniline derivative.
Protection: The amino group is protected by reacting the aniline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling: The protected amine is then coupled with the desired electrophile, such as an acyl chloride or ester, under suitable conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of starting materials and reagents.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Utilizing industrial purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic moieties, or modifications to the ethyl chain. Key examples include:
Key Observations :
Physicochemical Properties
- Solubility: The amino and fluorine groups in the target compound enhance water solubility compared to brominated () or trifluoromethylated () analogs.
- Stability : The tert-butyl group provides steric protection against hydrolysis, common across all analogs.
- Melting Points : Most analogs are solids (e.g., 163–166°C for a pyrazolo[3,4-d]pyrimidine derivative ), while some (e.g., ) are oils due to flexible side chains.
Biological Activity
tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate (CAS Number: 2349707-84-0) is a synthetic compound characterized by its unique structural features, including a tert-butyl group and a 5-amino-2-fluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its functional groups that enhance interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H19FN2O2, with a molecular weight of approximately 254.3 g/mol. The presence of the fluorine atom and the amino group in its structure may contribute to its biological properties, potentially influencing pharmacological effects such as receptor binding and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C13H19FN2O2 |
| Molecular Weight | 254.3 g/mol |
| CAS Number | 2349707-84-0 |
| Purity | ≥97% |
The biological activity of this compound is hypothesized based on its structural analogs. The amino group is known to enhance binding affinity to various receptors, including those involved in neurotransmission and inflammation pathways. The fluorinated phenyl ring may also influence the lipophilicity and bioavailability of the compound, potentially affecting its pharmacokinetic properties.
Potential Therapeutic Applications
Research into specific biological assays for this compound is limited; however, structural analogs suggest several potential therapeutic applications:
- Antidepressants : Similar compounds have shown efficacy in modulating serotonin uptake, indicating potential antidepressant properties.
- Anticancer Agents : The ability of fluorinated compounds to interact with cellular pathways makes them candidates for anticancer drug development.
- Neuroprotective Agents : Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases.
Study on Structural Analogues
A study published in MDPI explored the structure-activity relationships (SAR) of fluorinated compounds similar to this compound. It was found that the incorporation of fluorine at specific positions on aromatic rings significantly enhanced the potency against various biological targets, including serotonin receptors and enzymes involved in neurotransmitter metabolism .
In Vitro Assays
While direct studies on this compound are scarce, related compounds have demonstrated significant activity in vitro:
Q & A
Basic: What are the standard synthetic protocols for tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate?
The synthesis typically involves coupling tert-butyl carbamate with a chiral amine intermediate under controlled conditions. Key steps include:
- Reagents : Use of di-tert-butyl dicarbonate (Boc anhydride) or similar reagents for carbamate formation .
- Solvents : Dichloromethane (DCM) or ethanol, chosen for their inertness and compatibility with Boc protection .
- Bases : Sodium hydride (NaH) or triethylamine (TEA) to deprotonate the amine and facilitate nucleophilic attack .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions like racemization .
- Workup : Purification via column chromatography or recrystallization ensures high enantiomeric purity (>98% ee) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. Methodological approaches include:
- Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers or tautomerism .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .
- Crystallography : Refine X-ray data using SHELXL (via Olex2 or similar software) to confirm bond lengths/angles and hydrogen-bonding networks .
Example: A 2024 study resolved conflicting NOE signals by correlating solid-state X-ray data with solution-state ROESY experiments .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD50 for similar carbamates: ~500 mg/kg, oral rat) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV-TWA: 0.1 mg/m³ for carbamates) .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA code D004) .
- Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis .
Advanced: How can reaction yields be optimized for chiral purity in large-scale synthesis?
- Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantioselectivity (>99% ee) .
- Solvent Screening : Test polar aprotic solvents (e.g., THF) to stabilize transition states and reduce racemization .
- Process Monitoring : Use inline FTIR or HPLC-MS to track intermediate stability and adjust reaction parameters in real time .
- Case Study : A 2025 protocol achieved 92% yield by coupling Boc protection with flow chemistry, minimizing thermal degradation .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies amine protons (δ 6.8–7.2 ppm) and Boc tert-butyl signals (δ 1.4 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (calculated for C₁₃H₁₈FN₂O₂: 265.1352) .
Advanced: How to address discrepancies in toxicological data across SDS sources?
- Data Reconciliation : Cross-reference SDS entries (e.g., vs. 7) for acute toxicity (oral vs. dermal LD50) and prioritize GHS-classified sources .
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict Ames test outcomes if experimental mutagenicity data is absent .
- Case Example : A 2021 SDS () reported "no data" for carcinogenicity, while a 2022 SDS () cited IARC Group 3; researchers should default to stricter controls until validated .
Basic: What computational tools aid in molecular modeling of this compound?
- Software : Gaussian 16 for DFT optimization; PyMOL for visualizing crystal structures .
- Docking : Autodock Vina predicts binding affinities to biological targets (e.g., kinase enzymes) .
- PubChem : Access experimental/computed properties (CID: 75480410) for benchmarking .
Advanced: What strategies mitigate racemization during Boc deprotection?
- Acid Selection : Use TFA in DCM (0°C) instead of HCl to minimize chiral center inversion .
- Additives : Include scavengers like triethylsilane (TES) to quench carbocation intermediates .
- Kinetic Studies : Monitor deprotection rates via circular dichroism (CD) to identify racemization thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
